3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C16H18FN7O2S and its molecular weight is 391.43. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Agents
The synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, incorporating morpholine, piperidine, or piperazine moieties, has been explored for potential antihypertensive activities. This research provides insights into the chemical modifications and biological evaluations that guide the development of new therapeutic agents targeting hypertension. The promising activity of specific compounds underscores the potential of this chemical scaffold in medicinal chemistry and drug development for cardiovascular diseases (Bayomi et al., 1999).
5-HT2 Antagonist Activity
Another area of research involves the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with potential as 5-HT2 and alpha 1 receptor antagonists. These compounds, particularly those incorporating a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, have shown potent 5-HT2 antagonist activity, indicating their potential application in the treatment of disorders associated with the serotonin system (Watanabe et al., 1992).
Insecticidal Agents
Research into sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm highlights the utility of heterocyclic compounds in developing new pesticides. The detailed synthesis and biological evaluation of these compounds provide a foundation for further exploration of their insecticidal properties, contributing to agricultural science and pest management strategies (Soliman et al., 2020).
Anticancer Agents
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation for antiproliferative activity against human cancer cell lines reveal the potential of this class of compounds in oncology. The identification of compounds with significant activity against various cancer cell lines underscores the importance of heterocyclic compounds in the search for new anticancer therapies (Mallesha et al., 2012).
PET Tracer for Imaging Cerebral Adenosine A2A Receptors
The development of a PET tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging showcases the application of these compounds in neuroscience and pharmacological research. The synthesis and preclinical evaluation of this tracer demonstrate its potential in the study of neurological disorders and the development of A2AR-targeted therapies (Zhou et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to target theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
Similar compounds have been shown to inhibit egfr, preventing cancer cell proliferation and spread . The compound likely interacts with its target, leading to changes in the target’s function and subsequent downstream effects.
Biochemical Pathways
Inhibition of egfr typically affects pathways related to cell survival, growth, and differentiation . Downstream effects could include reduced tumor growth and spread.
Result of Action
Similar compounds have shown potent anticancer activity, likely due to their inhibition of egfr . This could result in reduced tumor growth and spread.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect a drug’s effectiveness.
These compounds have shown potent anticancer activity, likely due to their inhibition of EGFR
properties
IUPAC Name |
3-ethyl-7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7O2S/c1-2-24-16-14(20-21-24)15(18-11-19-16)22-7-9-23(10-8-22)27(25,26)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJFPSNICYJYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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